molecular formula C17H17N5O2 B12163151 N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12163151
M. Wt: 323.35 g/mol
InChI Key: GSNHEMLINWXFEX-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxybenzyl group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Chemical Reactivity: The presence of the tetrazole ring and benzamide moiety allows for various chemical interactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide moiety.

Uniqueness

N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-9-7-13(8-10-15)17(23)18-11-14-5-3-4-6-16(14)24-2/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

GSNHEMLINWXFEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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